molecular formula C15H11N3OS B2493680 N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 477544-83-5

N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2493680
CAS No.: 477544-83-5
M. Wt: 281.33
InChI Key: NIDKVRPNUQAZDW-UHFFFAOYSA-N
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Description

N-(4-(Pyridin-3-yl)thiazol-2-yl)benzamide (CAS 477544-83-5) is a chemical compound with the molecular formula C15H11N3OS and a molecular weight of 281.33 . This substance is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a significant member of the N-(thiazol-2-yl)benzamide analog family, which has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical pentameric ligand-gated ion channel (pLGIC) in the Cys-loop receptor superfamily, activated by zinc, copper, and protons . Research indicates that these analogs act as negative allosteric modulators of ZAC, exhibiting state-dependent inhibition and largely non-competitive antagonism of Zn2+-induced signaling . Key studies have shown that this class of compounds, including close analogs like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), is selective for ZAC, demonstrating no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This makes this compound and its analogs valuable pharmacological tools for exploring the physiological functions of ZAC, which are currently not well-elucidated .

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKVRPNUQAZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Evaluation and Pharmacological Activities of N 4 Pyridin 3 Yl Thiazol 2 Yl Benzamide Analogs: in Vitro Perspectives

Anticancer and Cytotoxic Efficacy Studies

The anticancer potential of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide analogs has been extensively investigated through various in vitro models. These studies focus on the direct cytotoxic effects of the compounds on cancer cells and their activity in specific cancer types.

In Vitro Cytotoxicity Assays (e.g., MTT protocol) on Human Cancer Cell Lines

The primary method for evaluating the cytotoxic efficacy of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests that the compound is inducing cell death or inhibiting proliferation.

Researchers have utilized the MTT protocol to assess the potential of various thiazole (B1198619) derivatives against a panel of cancerous cell lines. nih.govfarmaceut.orgmdpi.com For instance, the antiproliferative activity of a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was tested against human colorectal carcinoma (HCT116 and HT29), gastric carcinoma (SGC7901), breast cancer (MDA-MB-231), and glioblastoma (A172) cells using the MTT assay. farmaceut.org Similarly, the cytotoxicity of newly synthesized thiazole derivatives was determined against MCF-7 breast cancer and HepG2 liver cancer cell lines with this method. mdpi.com The CCK8 assay, a similar cell viability test, has also been employed to investigate the antiproliferative effects of these analogs on cervical carcinoma HeLa tumor cells. frontiersin.org

Activity against Specific Cancer Models

Derivatives of this compound have demonstrated varied levels of cytotoxic activity against a wide range of specific human cancer cell lines.

Lung Cancer: A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were evaluated for their anti-proliferation ability against lung cancer cells (A549 and H1975), showing excellent results. nih.gov Another study synthesized novel triazole-linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives and tested their anticancer activity against the A549 lung cancer cell line. nih.gov

Prostate Cancer (PC3): To enhance potency and selectivity, a series of 2-aryl-4-oxo-thiazolidin-3-yl amides were designed and evaluated for their ability to inhibit the growth of prostate cancer cells, including PC-3, DU-145, and LNCaP lines. nih.gov In a separate study, nitro- and methoxy-containing derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide were tested against the PC3 prostate carcinoma cell line, with methoxylated derivatives showing notable activity. nih.gov Computational drug repurposing has also identified compounds with antiproliferative activity on PC-3 cells. mdpi.com

Colorectal Cancer (HT29): A novel spiro-acenaphthylene tethered- nih.govnih.govacs.org-thiadiazole compound demonstrated moderate anticancer activity against the colon HT29 cell line with an IC50 value of 24.3 ± 1.29 µM. mdpi.com Another study found that nitro-containing derivatives of 1,3,4-thiadiazole exhibited remarkable inhibitory activity against the HT29 cell line. nih.gov Furthermore, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit HT29 cell proliferation with an IC50 value of 17.71 ± 1.63 µmol L–1. farmaceut.org

Hepatocellular Carcinoma (HepG2): A novel therapeutic agent, ETN101 [2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide], demonstrated in vitro anticancer effects on several liver cancer cell lines, including HepG2. nih.gov Other 2-pyridyl 1,3-thiazole derivatives also showed cytotoxic activity against HepG2 cells, with some inducing apoptosis. osti.gov Benzofuran derivatives have also been evaluated for their antiproliferative activities against HepG2 cells. researchgate.net

Breast Cancer (MCF-7): Thiazole and thiadiazole derivatives have shown promising antitumor activity in in vitro tests, sometimes exceeding reference drugs against the MCF-7 breast cancer cell line. researchgate.net Novel 1,3-thiazole analogues demonstrated potent and selective cytotoxic activity toward MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 5.73 µM. mdpi.com Additionally, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed excellent anti-proliferation ability against MCF-7 cells. nih.gov

HeLa (Cervical Cancer): The antiproliferative effects of gefitinib-1,2,3-triazole derivatives were investigated on HeLa cells using the MTT method. researchgate.net A rhopaladins' analog, RPDPD, also inhibited the proliferation of HeLa cells in a dose-dependent manner, with an IC50 of 24.23 μmol/L, and was shown to induce apoptosis. frontiersin.org

The following table summarizes the in vitro cytotoxic activity of selected this compound analogs against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineCancer TypeIC50 Value (µM)Reference
Spiro-acenaphthylene tethered- nih.govnih.govacs.org-thiadiazoleHT29Colorectal24.3 ± 1.29 mdpi.com
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHCT116Colorectal8.04 ± 0.94 farmaceut.org
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHT29Colorectal17.71 ± 1.63 farmaceut.org
1,3-Thiazole Analogue (Compound 4)MCF-7Breast5.73 mdpi.com
1,3-Thiazole Analogue (Compound 3c)MCF-7Breast13.66 mdpi.com
Rhopaladins' Analog (RPDPD)HeLaCervical24.23 frontiersin.org
2-Pyridyl 1,3-thiazole derivative (TAP-07)HepG2Hepatocellular2.2 osti.gov
2-Pyridyl 1,3-thiazole derivative (TP-07)HepG2Hepatocellular5.6 osti.gov
Thiazole Derivative (Compound 4c)VEGFR-2 Enzyme InhibitionN/A (Enzyme Assay)0.15 mdpi.com

Antimicrobial Spectrum Analysis

Beyond their anticancer properties, these heterocyclic compounds have been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Analogs of this compound have shown promising activity against a range of bacterial species. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov One derivative with an isopropyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus. nih.gov

Other studies have explored different derivatives. N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 0.25 µg/mL. nih.gov A review of 1,3,4-thiadiazole derivatives highlighted compounds active against Staphylococcus aureus, Escherichia coli, and Bacillus pumilus, with one derivative showing inhibition zones of 18.96 mm, 17.33 mm, and 18.20 mm, respectively. mdpi.com Another compound from this class was active against Micrococcus luteus with an MIC of 15.63 µg/mL. mdpi.com

The following table summarizes the antibacterial activity of selected analogs.

Compound/Derivative ClassBacterial StrainGram StainActivity (MIC or Zone of Inhibition)Reference
Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideStaphylococcus aureusPositive3.9 µg/mL nih.gov
N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-235, -237, -238)Staphylococcal strainsPositive0.25 to 1 µg/mL nih.gov
Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleStaphylococcus aureusPositive18.96 mm mdpi.com
Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleEscherichia coliNegative17.33 mm mdpi.com
Benzimidazole-2-yl derivative of 1,3,4-thiadiazoleBacillus pumilusPositive18.20 mm mdpi.com
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeMicrococcus luteusPositive15.63 µg/mL mdpi.com

Antifungal Activity Assessment

The antifungal potential of these compounds has also been a subject of investigation. A series of 1,3,4-thiadiazole derivatives linked to a pyrimidine scaffold were evaluated for their antifungal activity against Aspergillus niger, Penicillium species, and Candida albicans. mdpi.com

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

Several studies have focused on the activity of this compound analogs against Mycobacterium tuberculosis, the causative agent of tuberculosis. One structure-activity relationship study identified potent benzamide (B126) analogs that inhibit M. tuberculosis QcrB. acs.org Thiazole derivatives, in particular, showed good activity against M. tuberculosis (IC90 = 2.3 and 3.1 μM) with low cytotoxicity. acs.org Another study identified 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine as a potent analog, although its activity and cytotoxicity were strongly correlated. nih.gov Benzothiazole-based compounds have also been evaluated, showing moderate to good anti-tubercular activity against M. tuberculosis H37Rv, with some derivatives exhibiting MICs in the range of 25–50 μg/mL. rsc.org

The following table presents data on the antimycobacterial activity of selected analogs.

Compound/Derivative ClassTargetActivity (IC90 or MIC)Reference
Thiazole derivative (4s)Mycobacterium tuberculosisIC90 = 2.3 µM acs.org
Thiazole derivative (4t)Mycobacterium tuberculosisIC90 = 3.1 µM acs.org
3-Pyridine benzamide analog (4h)Mycobacterium tuberculosisIC90 = 7.5 µM acs.org
Benzothiazole derivative (10, 11, 12g)M. tuberculosis H37RvMIC = 25–50 μg/mL rsc.org
N-arylbenzothiazole-2-carbanilide (63b)M. tuberculosisMIC = 3.125 μg/mL rsc.org

Anti-Inflammatory Investigations

Inflammation is a complex biological response to harmful stimuli, and the denaturation of tissue proteins is a primary cause. The ability of a compound to prevent protein denaturation is considered a reliable in vitro marker of its potential anti-inflammatory activity.

In Vitro Anti-Inflammatory Assays (e.g., denaturation of bovine serum albumin method)

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drug candidates. In this assay, bovine serum albumin (BSA) is used as the protein source, which is denatured by heat. The ability of test compounds to prevent this heat-induced denaturation is measured spectrophotometrically. nih.gov The standard drug for comparison in these assays is often a well-known non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium. acs.org

A study investigating a series of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivatives, which are structurally related to the this compound scaffold, demonstrated significant anti-inflammatory potential using the BSA denaturation method. acs.org The compounds were tested at various concentrations to determine their half-maximal inhibitory concentration (IC50). The results showed a range of inhibitory activities, with some analogs exhibiting potency comparable to the standard drug. nih.govacs.org

For instance, an analog featuring a 4-hydroxy-3-methoxybenzylidene moiety (Compound 5l ) showed the most potent activity with an IC50 value of 46.29 µg/mL. acs.org This suggests that specific substitutions on the core structure play a crucial role in the compound's ability to inhibit protein denaturation. acs.org

Table 1: In Vitro Anti-inflammatory Activity of Pyridine- and Thiazole-Based Hydrazide Analogs

CompoundSubstituent (Ar)IC50 (µg/mL)
5g4-Fluorobenzylidene100.60
5j4-(Dimethylamino)benzylidene56.11
5k3-Hydroxybenzylidene52.70
5l4-Hydroxy-3-methoxybenzylidene46.29
Diclofenac Sodium (Standard)42.11

Data sourced from ACS Omega. acs.org

Enzyme and Receptor Interaction Studies

The therapeutic potential of this compound analogs is further defined by their specific interactions with various enzymes and ion channels, which are implicated in a range of physiological and pathological processes.

Lipoxygenase (LOX) Enzyme Inhibition (e.g., 15-lipoxygenase-1)

Lipoxygenases (LOXs) are enzymes that play a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids involved in inflammatory signaling. hilarispublisher.com The 15-lipoxygenase-1 (15-LOX-1) isoform, in particular, has been identified as a target for anti-inflammatory and anticancer drug discovery. hilarispublisher.com

A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, close analogs of the title compound, were synthesized and evaluated for their inhibitory activity against 15-LOX-1. The study revealed that the inhibitory potency was highly dependent on the substitution pattern on the benzamide ring. Methoxylated derivatives, especially those with the methoxy (B1213986) group at the ortho position, were found to be the most potent inhibitors. hilarispublisher.com

Table 2: 15-Lipoxygenase-1 Inhibitory Activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Analogs

CompoundSubstituentIC50 (µM)
4aUnsubstituted48.2
4b2-Methoxy14.5
4c3-Methoxy29.7
4d4-Methoxy33.6
4j2-Nitro35.8
Quercetin (Standard)18.4

Data sourced from Iranian Journal of Pharmaceutical Research. hilarispublisher.com

Glucokinase (GK) Activation and Allosteric Modulation

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, primarily in the liver and pancreatic β-cells. Allosteric activators of GK are considered a promising therapeutic strategy for type 2 diabetes. Several studies have explored benzamide analogs as potent GK activators. nih.govnih.gov

Research on N-pyridin-2-yl benzamide analogs demonstrated that these compounds can act as allosteric activators of GK. nih.gov A study on 3,6-disubstituted 2-pyridinecarboxamide derivatives revealed that substitutions with hydrophobic groups, such as trifluoromethyl, on the pyridine (B92270) ring led to increased GK activation. For example, a compound bearing a 3-trifluoromethyl-pyridin-2-yl ring showed a GK fold activation of 2.42. researchgate.net

Table 3: In Vitro Glucokinase (GK) Activation by Benzamide Analogs

CompoundStructure/SubstitutionGK Fold Activation
5aUnsubstituted pyridin-2-yl1.62
5d3-Trifluoromethyl-pyridin-2-yl2.42
5e4-Methyl-1,3-thiazol-2-yl with 3-trifluoromethyl-pyridin-2-yl2.05
5f4-Ethyl-1,3-thiazol-2-yl with 3-trifluoromethyl-pyridin-2-yl1.85

Data sourced from Journal of Advanced Scientific Research. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/4/6)

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a major focus of anticancer drug development. Analogs containing pyridine and thiazole moieties have been investigated for their ability to inhibit various CDKs.

A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed as potent CDK2 inhibitors. The most promising compound from this series exhibited an IC50 of 64.42 nM against CDK2/cyclin A2, a potency comparable to the known inhibitor AZD5438. ijpsr.com

Furthermore, a different series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were identified as highly potent dual inhibitors of CDK4 and CDK6. Medicinal chemistry optimization led to the discovery of compounds that inhibited CDK4 and CDK6 with high potency and selectivity over other CDKs. researchgate.net

Table 4: In Vitro CDK Inhibitory Activity of Pyridine-Thiazole Analogs

CompoundTargetIC50 (nM)
7l (pyrimidin-4-amine analog)CDK2/cyclin A264.42
AZD5438 (Reference)CDK2/cyclin A2-
58 (pyrimidin-2-amine analog)CDK4Potent Inhibition
69 (pyrimidin-2-amine analog)CDK6Potent Inhibition

Data sourced from Bioorganic Chemistry and a separate study on CDK4/6 inhibitors. ijpsr.comresearchgate.net

Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels. The discovery of selective modulators for this channel is crucial for understanding its physiological functions. A study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC. acs.org

Through library screening and subsequent characterization, researchers identified several potent ZAC inhibitors. Functional characterization of 61 analogs using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes led to the identification of compounds with IC50 values in the low micromolar range (1-3 µM). acs.org One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and roughly equipotent antagonist of both zinc- and proton-evoked ZAC activity. Further investigation suggested that these analogs act as negative allosteric modulators of the ZAC. acs.org

Table 5: ZAC Antagonistic Activity of N-(thiazol-2-yl)benzamide Analogs

CompoundStructureIC50 (µM)
12-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester~1-3
5a (TTFB)N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide~1-3

Data sourced from Biochemical Pharmacology. acs.org

Investigation of Adenosine Receptor Interactions

Adenosine receptors, a class of G-protein-coupled receptors, are integral to numerous physiological processes, making them attractive targets for therapeutic intervention. Analogs of this compound have been investigated for their ability to interact with these receptors.

Research into N-[4-(2-pyridyl)thiazol-2-yl]benzamides revealed that these compounds exhibit adenosine affinities in the micromolar range. The pyridine and thiazole rings are crucial components for this interaction. Further studies on related structures, such as N-(4,6-diarylpyridin-2-yl)acetamides, have led to the development of potent and selective antagonists for the A3 adenosine receptor (A3AR) bohrium.com. The A3AR subtype, in particular, is implicated in various pathophysiological conditions, and its modulation by these compounds highlights their therapeutic potential.

By modifying the core structure, researchers have also developed dual antagonists targeting both A2A and A1 adenosine receptors. For instance, novel pyridone-substituted triazolopyrimidine scaffolds, which share heterocyclic features with the benzamide analogs, were designed as dual A2A/A1 AR antagonists nih.gov. One such compound, which incorporates a thiazole group, demonstrated moderate binding affinity for the A2A receptor and comparable activity against the A1 receptor nih.gov. This line of research underscores the versatility of the pyridinyl-thiazole framework in creating ligands with specific adenosine receptor interaction profiles.

Table 1: Adenosine Receptor Binding Affinity of Selected Analogs
Compound ClassTarget Receptor(s)Affinity/ActivityReference
N-[4-(2-pyridyl)thiazol-2-yl]benzamidesAdenosine ReceptorsMicromolar range affinity researchgate.net
N-(4,6-diarylpyridin-2-yl)acetamidesA3 Adenosine ReceptorPotent and selective antagonists bohrium.com
Pyridone-substituted triazolopyrimidine (with thiazole group)A2A/A1 Adenosine ReceptorsModerate dual affinity (Ki = 62.4 nM for A2A, 84.6 nM for A1) nih.gov

Modulation of Cellular Signaling Pathways

Beyond receptor binding, these compounds exert significant influence by modulating intracellular signaling cascades that are fundamental to cell proliferation, inflammation, and survival.

A key area of activity for this compound analogs is the inhibition of receptor tyrosine kinases (RTKs). A prominent example is the multi-targeted tyrosine kinase inhibitor, masitinib, which is chemically defined as 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide nih.gov.

Masitinib selectively binds to and inhibits several RTKs, including both wild-type and mutated forms of the stem cell factor receptor (c-Kit) and platelet-derived growth factor receptor (PDGFR) nih.govcancer.gov. It also demonstrates inhibitory activity against fibroblast growth factor receptor 3 (FGFR3) and, to a lesser degree, focal adhesion kinase (FAK) nih.govcancer.gov. This inhibition of multiple RTKs can disrupt signaling pathways that, when dysregulated, contribute to the proliferation of cancer cells nih.govcancer.gov. The specificity for these kinases highlights the potential of this chemical scaffold in developing targeted therapies.

Table 2: Receptor Tyrosine Kinase Inhibition Profile of Masitinib
Kinase TargetActivityReference
c-Kit (Stem Cell Factor Receptor)Selective Inhibition nih.govcancer.gov
PDGFR (Platelet-Derived Growth Factor Receptor)Selective Inhibition nih.govcancer.gov
FGFR3 (Fibroblast Growth Factor Receptor 3)Selective Inhibition nih.govcancer.gov
FAK (Focal Adhesion Kinase)Inhibition (to a lesser extent) nih.govcancer.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of this pathway is a hallmark of many inflammatory diseases. Studies on structurally related compounds have shown that the thiazole and pyridine moieties are present in molecules capable of inhibiting NF-κB activation.

For example, research on novel pyrazole derivatives demonstrated that these compounds can impede NF-κB activation, which is a key step in controlling the expression of inflammatory genes researchgate.net. One potent analog was shown to cause the inhibition of inhibitor kappa B-α (IκBα) and NF-κB in Western blot analysis researchgate.net. Similarly, thiazolidinone derivatives, which share the thiazole core, have been shown to significantly reduce the production of the inflammatory factor NF-κB in macrophage cell lines without exhibiting cellular toxicity umsha.ac.ir. These findings suggest that analogs of this compound likely interfere with the NF-κB signaling cascade, contributing to their anti-inflammatory effects.

The modulation of the NF-κB pathway directly impacts the production of various pro-inflammatory cytokines. Inhibition of NF-κB signaling by compounds containing similar structural motifs has been linked to a significant reduction in cytokine expression.

Studies on pyrazole analogs that inhibit NF-κB also demonstrated a subsequent and significant reduction in the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophage cells researchgate.net. Furthermore, research on other novel heterocyclic compounds, such as 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone, has shown that they can alleviate experimental colitis by counteracting the increased tissue levels of TNF-α, IL-6, IL-17, and IL-23 mdpi.com. This body of evidence strongly suggests that by inhibiting upstream signaling pathways like NF-κB, this compound analogs can effectively suppress the production of a broad range of inflammatory cytokines, including TNF-α.

Structure Activity Relationship Sar of N 4 Pyridin 3 Yl Thiazol 2 Yl Benzamide and Its Chemical Derivatives

Influence of Substituents on the Benzamide (B126) Ring System

The benzamide ring of the N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide scaffold serves as a critical interaction domain, and the nature and position of its substituents can dramatically alter the compound's biological profile. The electronic and steric properties of these substituents influence binding affinity, selectivity, and pharmacokinetic properties.

Research on analogous N-arylthiazolylbenzamide systems has demonstrated that halogen substituents can have a significant impact. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs developed as Zinc-Activated Channel (ZAC) antagonists, a 3-fluoro substitution on the benzamide ring was found in a potent derivative. Conversely, more complex halogenation patterns, such as 3,5-dichloro substitution, led to inactive compounds. This suggests that for this particular target, a single, small electron-withdrawing group in the meta position is favorable, whereas bulkier or multiple halogens are detrimental. Similarly, bulky alkyl groups like 2,4,6-trimethyl on the phenyl ring also resulted in inactive compounds, highlighting a potential steric clash in the target's binding site.

In studies of related N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the position of substituents was paramount for anticancer activity. Nitro-containing derivatives, for example, showed remarkable inhibitory activity against certain cancer cell lines, with the meta-substituted analog demonstrating superior potency. This indicates that the electronic-withdrawing nature of the nitro group is beneficial, and its placement at the meta position is optimal for the desired interaction. In the same series, methoxy-substituted derivatives also showed significant potency, particularly when the methoxy (B1213986) group was placed in the ortho or para position, suggesting that electron-donating groups are also well-tolerated and can enhance activity depending on their location. brieflands.comnih.gov

Table 1: Influence of Benzamide Ring Substituents on Biological Activity in Analogous Systems
SubstituentPosition(s)Observed EffectBiological ActivityReference Compound Series
Fluoro3Potent ActivityZAC AntagonismN-(thiazol-2-yl)-benzamides
Dichloro3,5InactiveZAC AntagonismN-(thiazol-2-yl)-benzamides
Trimethyl2,4,6InactiveZAC AntagonismN-(thiazol-2-yl)-benzamides
NitrometaSuperior PotencyAnticancerN-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides
Methoxyortho, paraHigh PotencyAnticancer / Enzyme InhibitionN-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides

Positional Isomerism of the Pyridine (B92270) Moiety and its Bioactivity Implications

In the development of metabotropic glutamate subtype 5 (mGlu5) receptor antagonists based on a [(methyl-thiazol-yl)ethynyl]pyridine scaffold, a "nitrogen scan" of the pyridine ring was performed. acs.org This investigation revealed that while the 2-pyridyl and 4-pyridyl isomers were less potent, the 3-pyridyl isomer (analogous to the core compound of this article) exhibited the highest potency, with an IC50 of 5 nM. acs.org This highlights the critical role of the nitrogen's position at the 3-position for optimal interaction with the mGlu5 receptor.

Similarly, a study on thiazole-based pyridines for lung cancer therapy compared derivatives containing 2-pyridyl, 3-pyridyl, and 4-pyridyl groups. acs.org The findings indicated that while 2-pyridyl and 4-pyridyl derivatives had comparable cytotoxic activity, enhanced activity was observed in certain derivatives that incorporated the 3-pyridyl group. acs.org This suggests that the specific vector of the lone pair of electrons on the pyridin-3-yl nitrogen and its ability to act as a hydrogen bond acceptor are crucial for the observed bioactivity. The less hindered nature of the 3-position nitrogen compared to the 2-position, and its distinct electronic influence compared to the 4-position, likely contribute to a more favorable binding orientation.

Table 2: Bioactivity Implications of Pyridine Moiety Isomerism
Pyridine IsomerBiological Target/ActivityRelative Potency/ActivityReference
pyridin-2-ylmGlu5 Receptor AntagonismLess Potent acs.org
pyridin-3-ylmGlu5 Receptor AntagonismMost Potent acs.org
pyridin-4-ylmGlu5 Receptor AntagonismLess Potent acs.org
pyridin-2-ylLung Cancer CytotoxicitySimilar to 4-pyridyl acs.org
pyridin-3-ylLung Cancer CytotoxicityEnhanced Activity in some derivatives acs.org
pyridin-4-ylLung Cancer CytotoxicitySimilar to 2-pyridyl acs.org

Substituent Effects on the Thiazole (B1198619) Ring

In another study focusing on imidazo[2,1-b]thiazole derivatives, substitution at the 6-position of the core (analogous to the 4-position of the thiazole in the parent compound) with a 4-chlorophenyl group was a key feature of the most potent compounds against breast cancer cell lines. mdpi.com This again points to the importance of an electronically modified aryl group at this position.

Furthermore, replacing the aryl group at the 4-position with smaller alkyl or functional groups can also modulate activity. In the development of ZAC antagonists, introducing a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity, suggesting a well-defined hydrophobic pocket in the receptor that accommodates this group.

Elucidation of Essential Pharmacophoric Features for Specific Biological Activities

Based on the SAR data from analogous compounds, a general pharmacophore model for this compound derivatives can be proposed. The essential features include:

A Hydrogen Bond Acceptor/Donor Region: The benzamide linker (-CO-NH-) is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. This is evidenced by the formation of N-H···N hydrogen-bonded dimers in the crystal structures of related compounds. nih.gov

A Substituted Aromatic Ring (Benzamide): This region requires specific substitution patterns for optimal activity. Small, electron-withdrawing groups (e.g., fluoro) at the meta-position appear to be favorable for certain targets, while bulky groups are detrimental.

A Central Heterocyclic Scaffold: The thiazole ring serves as a rigid linker, correctly orienting the benzamide and pyridine moieties.

A Hydrogen Bond Acceptor (Pyridine): The nitrogen atom of the pyridine ring is a key interaction point, likely acting as a hydrogen bond acceptor. The 3-position for this nitrogen has been shown to be optimal for multiple biological targets. acs.orgacs.org

For mGlu5 receptor antagonism, the essential pharmacophoric features are the 3-pyridyl moiety combined with a methyl-substituted thiazole ring, linked via an ethynyl spacer. acs.org For cytotoxicity, the combination of a 3-pyridyl group with specific substituted phenyl groups on the thiazole ring appears crucial. acs.org

Analysis of Conformational Preferences and their Relationship to Biological Function

The biological function of this compound derivatives is intrinsically linked to their three-dimensional conformation. The molecule's preferred shape determines how well it can fit into the binding pocket of a target protein. The key conformational feature is the dihedral angle between the planes of the benzamide's phenyl ring and the thiazole ring.

Studies on the parent compound N-(1,3-thiazol-2-yl)benzamide have shown that the molecule is not planar. nih.gov The thiazole ring plane is significantly twisted with respect to the amide plane, with reported dihedral angles of approximately 69°. nih.gov This twist is a result of minimizing steric repulsion and optimizing electronic interactions. Computational studies confirm that an attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom plays a significant role in stabilizing the preferred conformation. scispace.comresearchgate.net

Based on a comprehensive search of the available information, there are currently no specific computational or in silico studies published that focus solely on the chemical compound this compound.

Therefore, it is not possible to provide detailed information regarding its molecular docking simulations, molecular dynamics, binding affinities, or interactions with specific protein targets such as DprE1, EGFR TK, COX, p38 kinase, Glucokinase, or ZAC, as requested by the provided outline.

Research in computational chemistry often involves broad classes of compounds or specific derivatives that have shown significant biological activity. While studies exist for various benzamide and thiazole derivatives, the specific compound of interest, this compound, has not been the subject of dedicated computational analysis in the available literature. Consequently, data for the requested tables and detailed research findings on this particular molecule could not be generated.

Computational and in Silico Methodologies Applied to N 4 Pyridin 3 Yl Thiazol 2 Yl Benzamide Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For classes of compounds like thiazole (B1198619) derivatives, both 2D and 3D-QSAR models have been successfully developed to predict biological activities, such as antimicrobial or enzyme inhibitory effects. researchgate.netijpsdronline.com The development of a robust QSAR model involves selecting a dataset of molecules with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model.

2D-QSAR: These models utilize descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and counts of chemical groups. For aryl thiazole derivatives, 2D-QSAR models have demonstrated high statistical significance, with squared correlation coefficients (r²) often exceeding 0.9, indicating a strong correlation between the selected descriptors and the observed activity. researchgate.netijpsdronline.com

3D-QSAR: These models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. Methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are employed to generate models that can be more intuitive for understanding the steric and electronic requirements of the biological target's binding site. researchgate.netijpsdronline.com For thiazolidinone derivatives, 3D-QSAR models have shown that electrostatic and steric properties have a predominant influence on their biological activity. researchgate.net A typical workflow involves aligning the molecules in the dataset and then calculating steric and electrostatic field values at various points on a 3D grid surrounding them.

The predictive power of these models is rigorously assessed through internal and external validation techniques. A well-validated QSAR model can be a powerful tool for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity.

The core of QSAR analysis lies in identifying molecular descriptors that significantly correlate with the biological potency of the compounds. These descriptors provide quantitative insights into the physicochemical properties that drive the molecule's interaction with its biological target.

For thiazole and thiazolidinone derivatives, studies have revealed that a combination of electronic, steric, and lipophilic parameters often governs their activity. researchgate.netresearchgate.net Electrostatic descriptors, for instance, are frequently highlighted as dominant factors, suggesting that charge distribution and dipole moments play a crucial role in the binding affinity. ijpsdronline.comresearchgate.net

Below is a table of molecular descriptors commonly employed in QSAR studies of heterocyclic compounds like N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide.

Descriptor ClassExample DescriptorsInformation EncodedPotential Relevance to Activity
Electronic VAMP Dipole Z, VAMP Polarization XY, Partial ChargesDistribution of electrons, polarizability, dipole momentGoverns electrostatic interactions, hydrogen bonding, and recognition at the active site. researchgate.net
Steric Kier ChiV3, Molar RefractivityMolecular size, shape, and bulkInfluences the fit of the molecule into the binding pocket of the target protein. researchgate.net
Topological T_C_C_4 (Count of C-C bonds separated by 4 bonds)Molecular branching and connectivityRelates to the overall shape and flexibility of the molecule. researchgate.netijpsdronline.com
Quantum Chemical HOMO/LUMO Energies, ElectronegativityElectron-donating/accepting ability, chemical reactivityCorrelates with the molecule's ability to participate in charge-transfer interactions.

The statistical equations generated by QSAR models quantify these correlations. For example, a negative coefficient for a steric descriptor like Kier ChiV3 would suggest that reducing the bulkiness of a particular part of the molecule could lead to improved biological activity. researchgate.net These insights are invaluable for medicinal chemists in the process of lead optimization.

Quantum Chemical Calculations and Theoretical Insights

Quantum chemical calculations, primarily using Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, stability, and reactivity of a molecule from first principles. These theoretical insights complement experimental data and provide a foundation for interpreting structure-activity relationships at an electronic level.

The electronic properties of this compound are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to undergo electronic transitions. For similar thiazole-containing structures, theoretical calculations have been used to determine these energy levels, revealing how substituents can modulate the electronic properties and reactivity of the entire molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecular surface. It helps identify regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.nettandfonline.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating these are prime sites for hydrogen bonding and electrophilic interactions. Positive potential (blue regions) would be expected around the amide and other hydrogen atoms, marking them as sites for nucleophilic attack.

Quantum Chemical ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons in reactions. The distribution of the HOMO orbital highlights the most electron-rich regions.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons. The distribution of the LUMO orbital highlights the most electron-poor regions.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO.A smaller gap implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potential on the molecular surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting non-covalent interaction patterns. researchgate.nettandfonline.com

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is essential. Theoretical studies on the simpler N-(Thiazol-2-yl)benzamide substructure have provided significant insights. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the electron density topology to define atomic interactions, including covalent bonds and weaker non-covalent interactions. It can be used to identify and quantify the strength of intramolecular hydrogen bonds that stabilize specific conformations.

Non-Covalent Interaction (NCI) Index: NCI analysis is a method used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds, within a molecule. researchgate.netresearchgate.net This analysis can reveal subtle intramolecular forces, like dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom, which play a significant role in determining the preferred conformation. researchgate.net

These analyses have shown that the conformational preference of the N-(thiazol-2-yl)benzamide core is dictated by a delicate balance of weak stabilizing interactions, including potential hydrogen bonds and dipole-dipole forces. researchgate.net

By integrating the findings from electronic and conformational analyses, a comprehensive profile of the reactivity and stability of this compound can be constructed.

Stability: The stability of the molecule is assessed through both its electronic and structural properties. A large HOMO-LUMO gap is indicative of high kinetic stability. Conformational analysis helps identify the lowest energy (most stable) conformers and the energy barriers to rotation around key bonds. NBO and QTAIM analyses quantify the intramolecular interactions that contribute to this stability, providing a rationale for the molecule's preferred shape in different environments.

These theoretical predictions are crucial for understanding the molecule's behavior, from its shelf-life and metabolic fate to the specific way it interacts with its biological target.

Medicinal Chemistry Strategies and Lead Compound Optimization

Rational Design Principles for N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Analogues

The rational design of analogues of this compound is guided by a deep understanding of the interactions between the small molecule and its biological target. This approach moves beyond random screening, employing computational and structural data to design molecules with a higher probability of success.

Key principles in the rational design of these analogues include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking studies are employed. These simulations predict how newly designed analogues will bind within the target's active site. For related heterocyclic compounds like N-ethyl-4-(pyridin-4-yl)benzamide, docking studies have been crucial in understanding critical binding interactions, which in turn guides the design of more potent inhibitors. peerj.com

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are utilized. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are applied to a series of known active compounds. peerj.com This helps to build a pharmacophore model that defines the essential structural features required for biological activity, guiding the design of new molecules that fit this model. peerj.com

Bioisosteric Replacement: This principle involves substituting specific atoms or functional groups within the molecule with others that have similar physical and chemical properties. The goal is to improve potency, selectivity, or pharmacokinetic parameters. For instance, different heterocyclic rings might be substituted for the pyridine (B92270) or modifications made to the benzamide (B126) portion to explore new interactions with the target protein.

Strategies for Chemical Modifications to Enhance Potency and Selectivity

Once a lead compound is identified, systematic chemical modifications are undertaken to refine its activity. For the this compound scaffold, modifications are typically explored at three primary locations: the pyridine ring, the benzamide ring, and the central thiazole (B1198619) core.

Benzamide Ring Substitution: The aromatic benzamide ring is a common target for substitution to modulate electronic and steric properties. The addition of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) can significantly alter the compound's binding affinity and biological activity. nih.govmdpi.com For example, in a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, nitro-containing compounds showed higher cytotoxicity against certain cell lines, while methoxylated derivatives proved to be potent enzyme inhibitors. nih.gov

Thiazole Core Alterations: The thiazole ring itself can be modified. For instance, in the optimization of related pyridinyl-thiazolyl carboxamides, adding a methyl group to the thiazole ring was part of a strategy that led to a highly potent derivative. nih.gov

Computational tools such as 3D-QSAR contour maps can provide valuable insights, suggesting where steric bulk or specific electronic features (positive or negative) would be favorable for enhancing potency, thereby guiding these chemical modifications. peerj.com

Development of Novel Derivates with Improved Biological Profiles

The application of rational design and chemical modification strategies has led to the successful development of novel derivatives with significantly improved biological activities. These new chemical entities often exhibit enhanced potency, better selectivity, or entirely new mechanisms of action.

One notable example is the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (compound 3k) from a series of pyridinyl-thiazolyl carboxamide derivatives. nih.gov Through systematic structure-activity relationship (SAR) studies, this compound was identified as a potent angiogenesis inhibitor. Compound 3k demonstrated efficacy comparable or superior to the established drug Vandetanib in multiple in vitro and in vivo angiogenesis models and effectively blocked tumor growth. nih.gov

Another successful campaign involved the design of N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase, a key enzyme in glucose metabolism. nih.gov This effort yielded several compounds with excellent in vitro activity. Among them, compounds 5c, 5e, and 5g showed significant blood glucose-lowering effects in animal models, with compound 5e demonstrating the most promising antidiabetic activity. nih.gov These findings highlight how focused medicinal chemistry can transform a core scaffold into derivatives with potent and specific biological profiles.

Table 1: Examples of Optimized this compound Analogues
CompoundCore ScaffoldTherapeutic Target/ActivityKey Research FindingSource
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k)Pyridinyl-thiazolyl carboxamideAngiogenesis InhibitionShowed similar or better efficacy compared to Vandetanib in suppressing HUVEC colony formation and VEGF-induced angiogenesis; strongly blocked tumor growth. nih.gov
Compound 5eN-pyridin-2-yl benzamideGlucokinase ActivationDisplayed the most significant antihyperglycemic activity in an oral glucose tolerance test, comparable to the standard drug. nih.gov

Identification and Optimization of Lead Compounds for Advanced Preclinical Studies

The ultimate goal of a medicinal chemistry program is to identify a lead compound that can be advanced into preclinical and, eventually, clinical development. This requires a multiparameter optimization process where potency and selectivity are balanced with favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and a clean toxicology profile.

The journey from an initial "hit" to a preclinical candidate involves several stages:

Hit-to-Lead: Promising compounds from initial screening are resynthesized and retested to confirm activity. Early SAR is established by synthesizing a small number of close analogues.

Lead Optimization: This is an intensive phase where the lead series is extensively explored through the chemical modification strategies described previously. The objective is to maximize potency against the intended target while minimizing off-target effects. Computational modeling, such as 3D-QSAR, can be used to design new compounds with improved predicted activity and ADME/Tox properties. peerj.com

Candidate Selection: A compound is selected for advanced preclinical studies when it demonstrates a robust and desirable biological effect in relevant models, coupled with acceptable drug-like properties. The identification of compound 3k as a lead for a new class of angiogenesis inhibitors is a clear outcome of this process. nih.gov Likewise, the discovery of potent glucokinase activators like compound 5e provides lead molecules for further development. nih.gov

The successful identification of these optimized leads underscores the power of integrating rational design with synthetic chemistry to develop novel derivatives of the this compound scaffold for advanced therapeutic consideration.

Q & A

Q. What are common synthetic strategies for preparing N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of pyridine-3-ylthiazole precursors with benzoyl chloride derivatives. Key steps include:
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol or DMF .
  • Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to achieve >95% purity .
    Optimization tips: Monitor reaction progress via TLC, control pH during amidation to minimize hydrolysis, and use inert atmospheres for moisture-sensitive steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm aromatic proton environments (e.g., pyridin-3-yl at δ 8.5–9.0 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ expected at m/z 324.1 for C16H12N3OS) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% required for biological assays) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate initial findings with alternative methods (e.g., ATP-based viability assays alongside MTT) .
  • Structural analysis : Compare crystallographic data (e.g., hydrogen bonding patterns in similar thiazoles ) to identify conformation-dependent activity.
  • Batch reproducibility : Ensure synthetic consistency via QC protocols (e.g., NMR, HPLC for each batch) .

Q. What computational approaches are effective in predicting target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess binding free energies .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity data from analogues .

Q. How can pharmacological properties (e.g., solubility, metabolic stability) be optimized?

  • Methodological Answer :
  • Structural modifications : Introduce trifluoromethyl groups (enhances lipophilicity) or PEGylated side chains (improves aqueous solubility) .
  • Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • In vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .

Notes

  • Key References : Prioritize data from PubChem , Acta Crystallographica , and peer-reviewed synthesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.